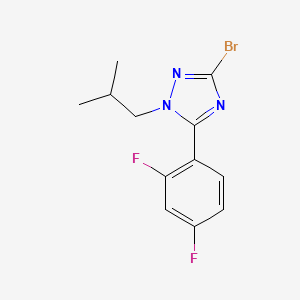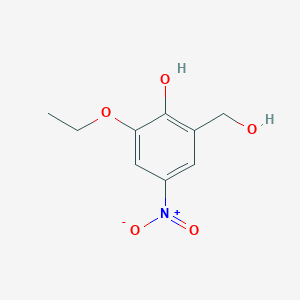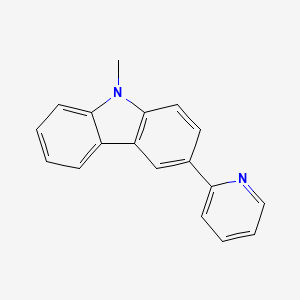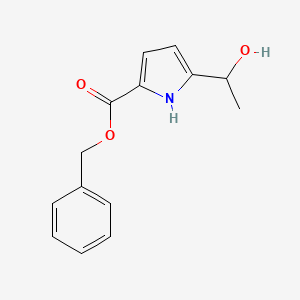
Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a benzyl group attached to the nitrogen atom and a hydroxyethyl group at the 5-position of the pyrrole ring. The carboxylate group is esterified with a benzyl alcohol, making it a versatile molecule in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, with an amine under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the pyrrole ring.
Another approach involves the use of sulfur ylides with carbonyl compounds. This method involves an intramolecular cyclization of sulfur ylides with ketonic carbonyl groups, followed by a 1,3-hydroxy rearrangement to produce the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrole derivatives.
科学的研究の応用
Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the benzyl group can enhance the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
Imidazopyridines: These compounds also contain a nitrogen heterocycle and are known for their wide range of biological activities.
Hexamethylenetetramine: A versatile reagent in organic synthesis, often used in the preparation of pyrrole derivatives.
Imidazo[4,5-b]pyridines: These compounds share structural similarities with Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyethyl group and a benzyl ester makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
681806-80-4 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC名 |
benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-10(16)12-7-8-13(15-12)14(17)18-9-11-5-3-2-4-6-11/h2-8,10,15-16H,9H2,1H3 |
InChIキー |
ZKCVKBODRYNOKZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(N1)C(=O)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)
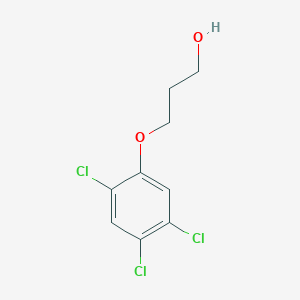
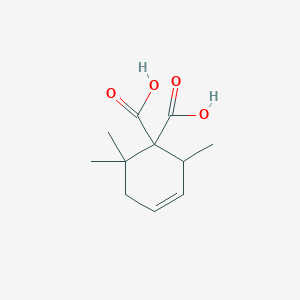
![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)

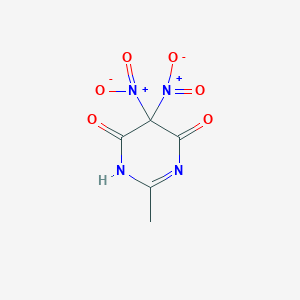
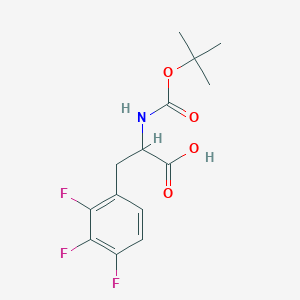
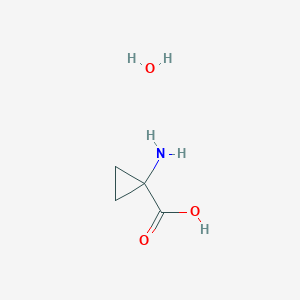
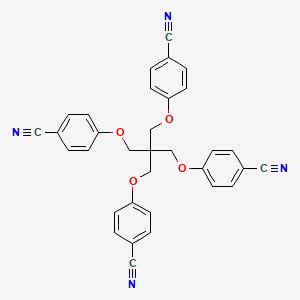
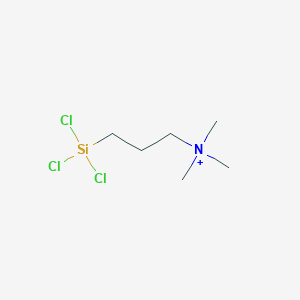
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
